(4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a piperazine ring substituted with an allyl group and a phenoxyphenyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Allylation: The piperazine ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxyphenyl Group: The final step involves the reaction of the allylated piperazine with 3-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE undergoes several types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced piperazine derivatives.
Substitution: Halogenated or nitrated phenoxyphenyl derivatives.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its piperazine and phenoxyphenyl moieties, which are common in many bioactive molecules.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The phenoxyphenyl group can enhance binding affinity and specificity. The compound may inhibit enzymes by mimicking natural substrates or binding to active sites, thereby blocking normal enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
(4-BENZYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE: Similar structure but with a benzyl group instead of an allyl group.
(4-ALLYLPIPERAZINO)(4-PROPYLPHENYL)METHANONE: Similar structure but with a propyl group on the phenyl ring.
Uniqueness
(4-ALLYLPIPERAZINO)(3-PHENOXYPHENYL)METHANONE is unique due to the presence of both an allyl group and a phenoxyphenyl moiety, which confer distinct chemical and biological properties. The allyl group can participate in unique chemical reactions, while the phenoxyphenyl group enhances binding interactions with biological targets.
Properties
IUPAC Name |
(3-phenoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-11-21-12-14-22(15-13-21)20(23)17-7-6-10-19(16-17)24-18-8-4-3-5-9-18/h2-10,16H,1,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSKWUBUMIAEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.